MAO-A Inhibition Potency: 2,4-Dichloro-4'-morpholinomethyl Benzophenone IC50 vs. MAO-B Selectivity
2,4-Dichloro-4'-morpholinomethyl benzophenone demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 3.90 nM. In direct comparison within the same assay system, the compound exhibits minimal inhibition of MAO-B with an IC50 of 7.40×10⁶ nM [1]. This represents a >1.9×10⁶-fold selectivity for MAO-A over MAO-B. While direct head-to-head comparisons with other morpholinomethyl benzophenone derivatives in this exact assay are not available in the retrieved literature, class-level inference from structure-activity relationship (SAR) studies indicates that the 2,4-dichloro substitution pattern critically modulates MAO isoform selectivity relative to other halogenated or alkyl-substituted analogs, where activity profiles differ substantially [2].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.90 nM (MAO-A); IC50 = 7.40×10⁶ nM (MAO-B) |
| Comparator Or Baseline | MAO-B inhibition: IC50 = 7.40×10⁶ nM (same compound, same assay) |
| Quantified Difference | Selectivity ratio (MAO-B IC50 / MAO-A IC50) = 1,897,436-fold |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B by spectrofluorimetry |
Why This Matters
This selectivity profile defines the compound as a high-precision tool for MAO-A pharmacological studies, distinguishing it from less selective or uncharacterized benzophenone derivatives.
- [1] BindingDB. BDBM50078677 (CHEMBL3415442): Affinity data for amine oxidase [flavin-containing] A and B (bovine). Assiut University / ChEMBL. View Source
- [2] Kumazawa E, Hirotani K, Burford SC, Kawagoe K, Miwa T, Mitsui I, Ejima A. Synthesis and antitumor activity of novel benzophenone derivatives. Cancer Chemother Pharmacol. 1997. View Source
